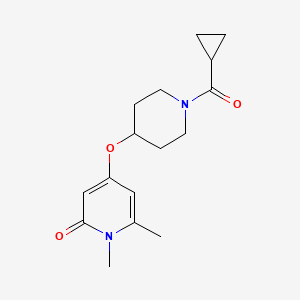

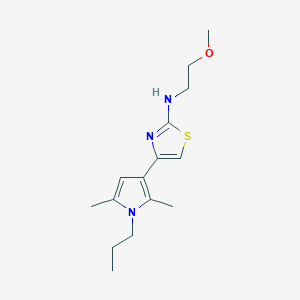

![molecular formula C19H16N2O3S2 B2454426 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide CAS No. 896337-94-3](/img/structure/B2454426.png)

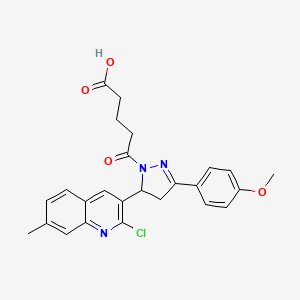

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in medicinal chemistry and have shown promising results in the treatment of various diseases .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, some benzothiazole derivatives have high aqueous solubility .科学的研究の応用

Cardiac Electrophysiological Activity

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide and its derivatives have been studied for their potential in cardiac electrophysiological activity. Compounds with related structures have shown potency comparable to that of sematilide, a selective class III agent, in in vitro Purkinje fiber assays. These studies suggest that certain structural components can induce class III electrophysiological activity in benzamide series (Morgan et al., 1990).

Antibacterial and Entomological Applications

The compound has been explored for its antibacterial and entomological activities. The synthesis of benzothiazole derivatives containing benzimidazole and imidazole moieties, related to this compound, has been reported. These compounds exhibited significant antibacterial activity and were also studied for their antifeedant, acaricidal, contact toxicity, and stomach toxicity properties (Chaudhary et al., 2011).

Anticancer Properties

Studies have identified certain derivatives of this compound as potential anticancer agents. A particular compound, AZD4877, from a series of novel kinesin spindle protein (KSP) inhibitors, has shown excellent biochemical potency and pharmaceutical properties suitable for clinical development. It arrests cells in mitosis, leading to cellular death, indicating its potential as an anticancer agent (Theoclitou et al., 2011).

Protoporphyrinogen Oxidase Inhibiting Herbicides

Compounds related to this compound have been explored as protoporphyrinogen oxidase (PPO) inhibitors, a key target in the development of herbicides. Certain derivatives exhibited higher PPO inhibition activity than the control of sulfentrazone, indicating their potential as new herbicides, especially for wheat field weed control (Jiang et al., 2011).

Antiproliferative and Proapoptotic Effects

Derivatives of this compound have been studied for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some compounds have shown prominent inhibitory effects on cell growth, with proapoptotic effects particularly evident in MCF-7 cancer cell lines (Corbo et al., 2016).

作用機序

将来の方向性

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzothiazole derivatives, their biological activities, and their potential applications in the treatment of various diseases .

特性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-26(23,24)14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)25-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHGMFYXWVUBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

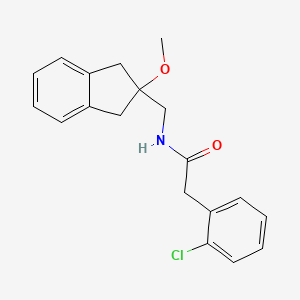

![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate](/img/structure/B2454346.png)

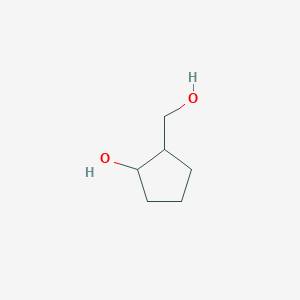

![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)

![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)

methanone](/img/structure/B2454359.png)

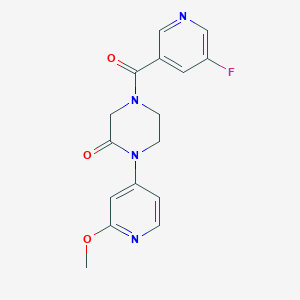

![2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2454365.png)